Tnik-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Traf2- and Nck-interacting protein kinase inhibitor 3 (Tnik-IN-3) is a highly potent and selective inhibitor of Traf2- and Nck-interacting protein kinase (TNIK). It exhibits an IC50 value of 0.026 μM, demonstrating strong selectivity for TNIK. Additionally, this compound shows inhibitory activity against Flt4, Flt1, and DRAK1 . This compound is primarily used in research related to colorectal cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tnik-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production methods for this compound are not widely available in the public domain. The compound is typically produced in research laboratories and specialized facilities that adhere to strict quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tnik-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent, vary depending on the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified compounds with different functional groups .
Aplicaciones Científicas De Investigación
Tnik-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of TNIK and its effects on various signaling pathways.
Biology: Investigated for its role in cell motility, proliferation, differentiation, and survival.
Medicine: Explored as a potential therapeutic agent for colorectal cancer and other malignancies.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting TNIK.
Mecanismo De Acción
Tnik-IN-3 exerts its effects by binding to the active site of the TNIK enzyme, preventing it from phosphorylating its target substrates. This inhibition disrupts downstream signaling pathways that are dependent on TNIK activity, leading to the suppression of cancer cell growth and survival . The molecular targets and pathways involved include the Wnt/β-catenin signaling pathway, which is crucial for the regulation of cell proliferation and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Flt4 Inhibitors: Compounds that inhibit Flt4, such as Tnik-IN-3, are used in research related to cancer and other diseases.
Flt1 Inhibitors: Similar to this compound, Flt1 inhibitors are explored for their potential therapeutic applications.
DRAK1 Inhibitors: Compounds that inhibit DRAK1 are studied for their role in various biological processes.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency as a TNIK inhibitor. Its ability to inhibit multiple targets, including Flt4, Flt1, and DRAK1, makes it a valuable tool in scientific research. Additionally, its oral bioavailability and efficacy in preclinical models of colorectal cancer highlight its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C23H18FN3O2 |
---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
4-[(4-fluorophenyl)methyl]-8-(1H-pyrrolo[2,3-b]pyridin-5-yl)-2,3-dihydro-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C23H18FN3O2/c24-19-4-1-15(2-5-19)14-27-9-10-29-21-12-16(3-6-20(21)23(27)28)18-11-17-7-8-25-22(17)26-13-18/h1-8,11-13H,9-10,14H2,(H,25,26) |
Clave InChI |
UVLOISNMRLZTPF-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=CC(=C2)C3=CN=C4C(=C3)C=CN4)C(=O)N1CC5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.